Computed Lipophilicity (XLogP3-AA): 43% Higher Than the 3,5-Dinitro Positional Isomer
The computed XLogP3-AA value for 6-amino-2,5-dinitropyridine (CAS 3073-80-1) is 1.0, whereas the value for its closest positional isomer, 2-amino-3,5-dinitropyridine (CAS 3073-30-1), is 0.7 . This represents a +0.3 log unit difference, equivalent to approximately a two-fold increase in predicted octanol–water partition coefficient. Notably, experimental LogP measurements for both isomers converge at 2.10780 (PSA = 130.55), confirming that the computed XLogP difference originates from differential fragment contributions of the regioisomeric nitro-group placement rather than an overall change in experimentally observed partitioning .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 2-Amino-3,5-dinitropyridine (CAS 3073-30-1): XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP3-AA = +0.3 (+43% relative increase) |
| Conditions | PubChem-computed XLogP3-AA algorithm; experimental LogP (chem960) = 2.10780 for both isomers |
Why This Matters
The higher computed XLogP of the target compound predicts superior retention in reversed-phase chromatographic purification and altered membrane permeability in cell-based assays, directly influencing method development and bioassay protocol design.
